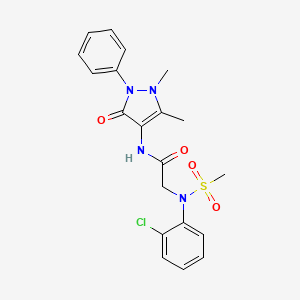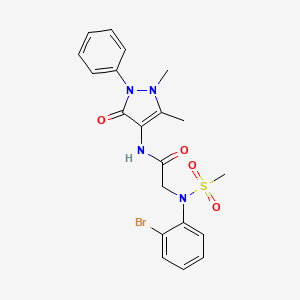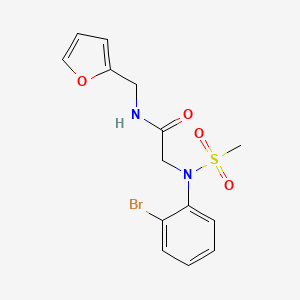
N~2~-(2-bromophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide
Overview
Description
N~2~-(2-bromophenyl)-N~1~-(2-furylmethyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BAY 43-9006, is a chemical compound that has been studied extensively for its potential use in cancer treatment. It was first synthesized in 1999 by scientists at Bayer AG and has since been the subject of numerous scientific studies.
Mechanism of Action
BAY 43-9006 works by inhibiting the activity of several key signaling pathways that are involved in cancer cell growth and survival. Specifically, it inhibits the activity of RAF kinase and VEGFR-2, which are both important targets in cancer therapy. By inhibiting these pathways, BAY 43-9006 can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
BAY 43-9006 has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce angiogenesis (the formation of new blood vessels). It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
BAY 43-9006 has several advantages for use in lab experiments. It has been extensively studied and its mechanism of action is well understood. It is also relatively easy to synthesize and can be obtained in large quantities. However, there are also some limitations to its use. It can be toxic to normal cells at high concentrations, and its effects can be variable depending on the cancer type and cell line being studied.
Future Directions
There are several potential future directions for research on BAY 43-9006. One area of interest is in combination therapy, where it is used in combination with other cancer drugs to enhance its anti-tumor effects. Another area of interest is in the development of new analogs of BAY 43-9006 that may have improved efficacy or reduced toxicity. Finally, there is ongoing research into the use of BAY 43-9006 in other diseases, such as psoriasis and rheumatoid arthritis.
Scientific Research Applications
BAY 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma. It works by inhibiting several key signaling pathways that are involved in cancer cell growth and survival.
properties
IUPAC Name |
2-(2-bromo-N-methylsulfonylanilino)-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O4S/c1-22(19,20)17(13-7-3-2-6-12(13)15)10-14(18)16-9-11-5-4-8-21-11/h2-8H,9-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUFSILSYCCIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CC=CO1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-methoxyphenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3463473.png)
![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B3463479.png)
![2-{5-[1-(dimethylamino)cyclopentyl]-1H-tetrazol-1-yl}ethyl 1-naphthylcarbamate](/img/structure/B3463483.png)
![N-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-4-fluorobenzamide](/img/structure/B3463486.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3463492.png)

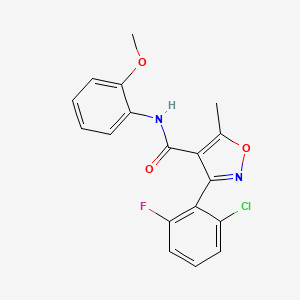
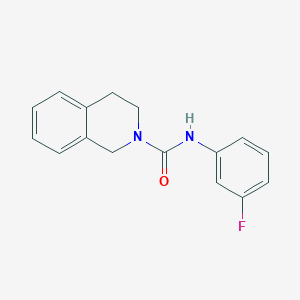
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B3463511.png)
![N~2~-(2-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3463532.png)
